N-(4-chlorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . Industrial production methods often employ catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
Celecoxib: A well-known COX-2 inhibitor used as an anti-inflammatory drug.
Rimonabant: An anti-obesity drug that acts as a cannabinoid receptor antagonist.
Pyrazofurin: An antiviral and antitumor agent.
Properties
Molecular Formula |
C15H16ClN3O |
---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c16-10-6-8-11(9-7-10)17-15(20)14-12-4-2-1-3-5-13(12)18-19-14/h6-9H,1-5H2,(H,17,20)(H,18,19) |
InChI Key |
BCGSWRRLMUHCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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